molecular formula C11H12ClNO2 B1347185 N-[4-(2-chloropropanoyl)phenyl]acetamide CAS No. 81112-08-5

N-[4-(2-chloropropanoyl)phenyl]acetamide

Cat. No. B1347185
CAS RN: 81112-08-5
M. Wt: 225.67 g/mol
InChI Key: FWBXOIYYUSIMST-UHFFFAOYSA-N
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Description

“N-[4-(2-chloropropanoyl)phenyl]acetamide” is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “N-[4-(2-chloropropanoyl)phenyl]acetamide” is 1S/C11H12ClNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-[4-(2-chloropropanoyl)phenyl]acetamide” is a solid at room temperature . It has a molecular weight of 225.67 and a molecular formula of C11H12ClNO2 .

Scientific Research Applications

1. Comparative Metabolism in Human and Rat Liver Microsomes

N-[4-(2-chloropropanoyl)phenyl]acetamide and its derivatives are studied for their metabolic pathways in human and rat liver microsomes. These compounds, including chloroacetamide herbicides, undergo complex metabolic activation pathways leading to DNA-reactive products. Such studies are crucial for understanding the metabolic behavior of these compounds in different species (Coleman, Linderman, Hodgson, & Rose, 2000).

2. Chlorination Products and Phytotoxic Activity

Research has explored the reaction of N-[4-(2-chloropropanoyl)phenyl]acetamide derivatives with hypochlorite, simulating wastewater disinfection conditions. This study reveals the formation of several products, including chlorinated derivatives, which exhibit phytotoxic activity. Such findings are significant for environmental and agricultural sciences (DellaGreca, Iesce, Pistillo, Previtera, & Temussi, 2009).

3. Synthesis and Antibacterial Activity

Another area of research involves the synthesis of compounds like N-[4-(2-chloropropanoyl)phenyl]acetamide for potential antibacterial applications. Studies have synthesized various derivatives and evaluated their effectiveness against different bacterial strains, contributing to the development of new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

4. Synthesis Techniques and Characterization

The synthesis and structural characterization of N-[4-(2-chloropropanoyl)phenyl]acetamide and its derivatives are also a focus of research. Studies detail the synthesis processes and explore the effect of different conditions on the yield and purity of these compounds, contributing to the field of synthetic chemistry (Tao Jian-wei, 2009).

5. Radiosynthesis for Metabolism and Mode of Action Studies

The radiosynthesis of compounds like N-[4-(2-chloropropanoyl)phenyl]acetamide is essential for studying their metabolism and mode of action. Using techniques like reductive dehalogenation, researchers create radiolabeled versions of these compounds for detailed metabolic pathway analysis (Latli & Casida, 1995).

Safety And Hazards

When handling “N-[4-(2-chloropropanoyl)phenyl]acetamide”, it’s important to avoid contact with skin and eyes. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use, and appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

N-[4-(2-chloropropanoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBXOIYYUSIMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314229
Record name N-[4-(2-chloropropanoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-chloropropanoyl)phenyl]acetamide

CAS RN

81112-08-5
Record name N-[4-(2-Chloro-1-oxopropyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81112-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 281614
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 81112-08-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(2-chloropropanoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Landry, MT Kim, NL Kruhlak, KP Cross… - Regulatory Toxicology …, 2019 - Elsevier
The International Council on Harmonisation (ICH) M7(R1) guideline describes the use of complementary (quantitative) structure-activity relationship ((Q)SAR) models to assess the …
Number of citations: 23 www.sciencedirect.com

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